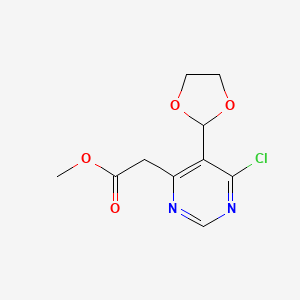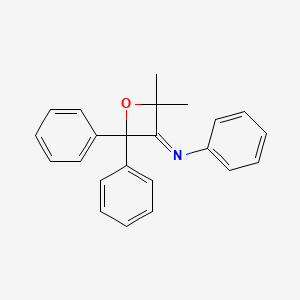
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate: is a complex organic compound that features a boron-containing dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate typically involves the formation of the dioxaborolane ring followed by its attachment to the cyclohexene and butanoate moieties. One common method involves the borylation of alkenes or alkynes in the presence of transition metal catalysts such as palladium . The reaction conditions often include:
Catalyst: Palladium-based catalysts
Solvent: Tetrahydrofuran (THF) or other suitable organic solvents
Temperature: Room temperature to 80°C
Reagents: Pinacol borane or bis(pinacolato)diboron
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or other oxidized products
Reduction: Formation of boron-containing reduced species
Substitution: Nucleophilic substitution reactions at the boron center
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents or organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate has several scientific research applications:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including boron-containing polymers and composites.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate involves its interaction with molecular targets through the boron center. The dioxaborolane ring can participate in various chemical reactions, including coordination with nucleophiles and electrophiles. This interaction can modulate biological pathways and chemical processes, making it a versatile compound in research and industrial applications.
Comparación Con Compuestos Similares
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate can be compared with other boron-containing compounds, such as:
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
These compounds share the dioxaborolane ring but differ in their substituents and overall structure, leading to variations in their chemical reactivity and applications
Propiedades
Fórmula molecular |
C18H31BO4 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]butanoate |
InChI |
InChI=1S/C18H31BO4/c1-7-15(16(20)21-8-2)13-9-11-14(12-10-13)19-22-17(3,4)18(5,6)23-19/h11,13,15H,7-10,12H2,1-6H3 |
Clave InChI |
WCESMGSXVRMJOE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


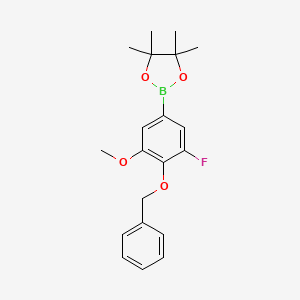
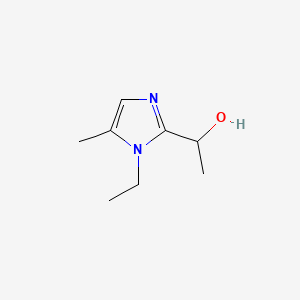
![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)
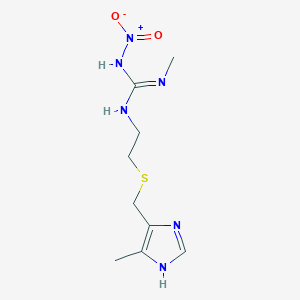
![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)
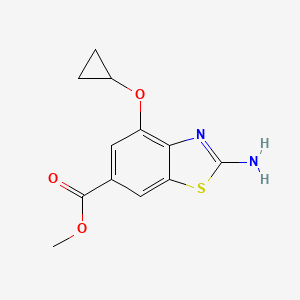
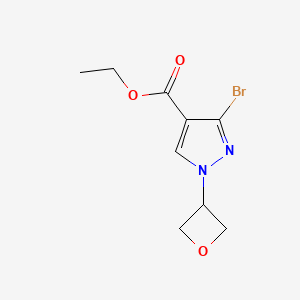
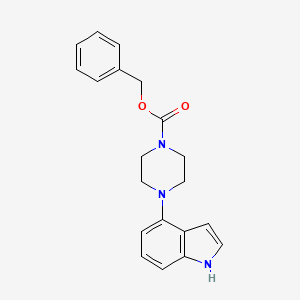
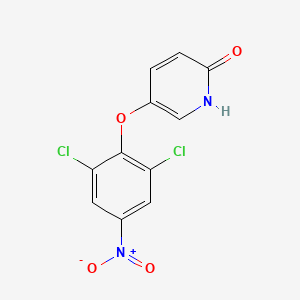
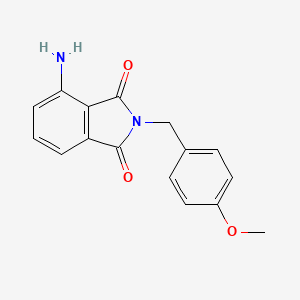
![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
